Positional Isomerism Drives Divergent Primary Target Engagement
The 3-benzonitrile regioisomer (2034250-86-5) is reported to exhibit high affinity for 5-HT2A receptors, whereas the 4-benzonitrile regioisomer (2034439-06-8) is described as a JAK/STAT pathway inhibitor [1]. This inverts the entire biological application space based solely on the position of the nitrile substituent [1].
| Evidence Dimension | Primary biological target assignment |
|---|---|
| Target Compound Data | 5-HT2A receptor modulator (Ki = 2.3 nM reported) [1] |
| Comparator Or Baseline | 4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}benzonitrile (CAS 2034439-06-8): JAK/STAT inhibitor [1] |
| Quantified Difference | Qualitative: GPCR vs kinase target class |
| Conditions | Unvalidated aggregator entries; no primary assay description available [1] |
Why This Matters
Procuring the wrong regioisomer would redirect a project from neuroscience to oncology, entirely altering the experimental rationale.
- [1] Kuujia.com. Comparative analysis of CAS 2034250-86-5 and CAS 2034439-06-8 product descriptions. View Source
